molecular formula C6H5N B14170011 Cyclopentadienecarbonitrile CAS No. 27659-36-5

Cyclopentadienecarbonitrile

Cat. No.: B14170011
CAS No.: 27659-36-5
M. Wt: 91.11 g/mol
InChI Key: KTPNQKDTYCBNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentadienecarbonitrile is an organic compound with the molecular formula C₆H₅N. It is characterized by a five-membered cyclopentadiene ring bonded to a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadienecarbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chemical processes that involve the use of specialized reactors and catalysts to optimize yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: Cyclopentadienecarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclopentadienecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Research into its potential biological activity and interactions with biomolecules.

    Medicine: Investigations into its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which cyclopentadienecarbonitrile exerts its effects depends on the specific reaction or application. In chemical reactions, the nitrile group can act as an electrophile, participating in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved are determined by the specific context of its use .

Comparison with Similar Compounds

Cyclopentadienecarbonitrile stands out due to its unique combination of a cyclopentadiene ring and a nitrile group, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

27659-36-5

Molecular Formula

C6H5N

Molecular Weight

91.11 g/mol

IUPAC Name

cyclopenta-1,3-diene-1-carbonitrile

InChI

InChI=1S/C6H5N/c7-5-6-3-1-2-4-6/h1-3H,4H2

InChI Key

KTPNQKDTYCBNCC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.